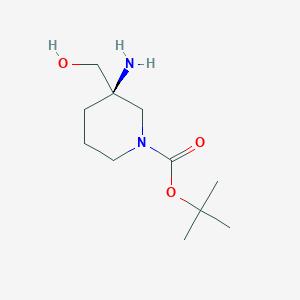
tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a hydroxymethyl group attached to a piperidine ring. It is widely used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Amination: The amino group is introduced through nucleophilic substitution reactions using appropriate amines.
Hydroxymethylation: The hydroxymethyl group is introduced through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, alcohols, amines, and ketones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of complex organic molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is used in the development of new pharmaceuticals. It is particularly useful in the synthesis of drugs targeting the central nervous system and other therapeutic areas.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. It is also used as an intermediate in the synthesis of various fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It can also interact with receptors and ion channels, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. The presence of both an amino group and a hydroxymethyl group provides unique reactivity and makes it a versatile building block for various synthetic applications. Its tert-butyl group also imparts steric hindrance, influencing its reactivity and stability.
Propiedades
Fórmula molecular |
C11H22N2O3 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8,12H2,1-3H3/t11-/m1/s1 |
Clave InChI |
YWAHTVBAPQTWIP-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@](C1)(CO)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


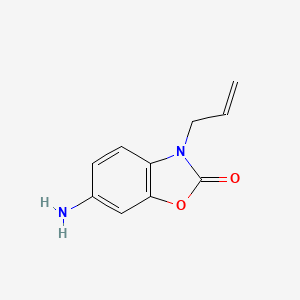
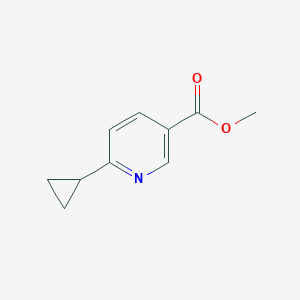

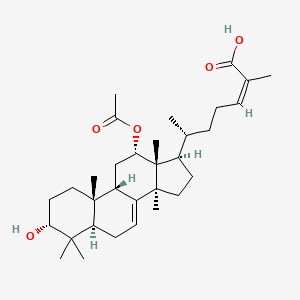
![3-[(2-Fluorophenyl)methoxy]-4-iodooxolane](/img/structure/B13065273.png)
![7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13065290.png)
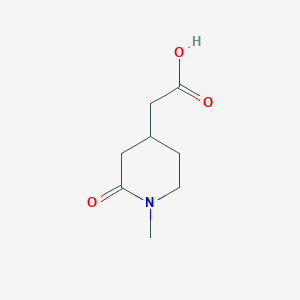

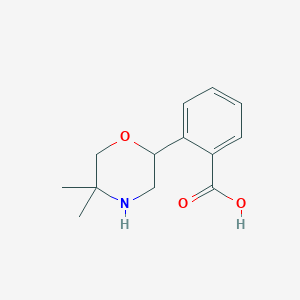
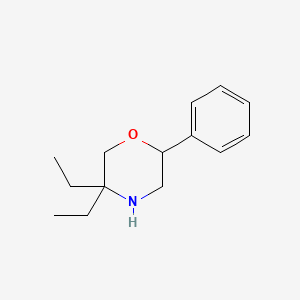
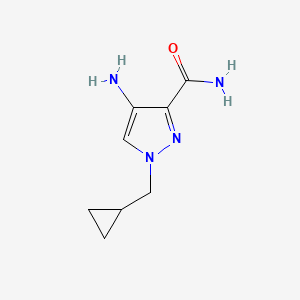
![(Z)-3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B13065312.png)
![6-(2-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13065327.png)
![tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13065330.png)
